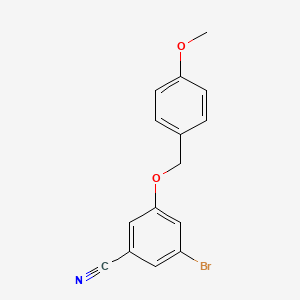

3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile

Descripción general

Descripción

3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile, or 3-B5M4MBB, is an organic compound that is composed of a benzene ring with a bromine atom attached to the 3rd carbon and a methoxy-benzyloxy group attached to the 5th carbon. This compound has a wide range of applications in the scientific research field and has been used in various studies related to drug synthesis and development. It has also been used in many laboratory experiments due to its relatively low cost and easy availability.

Aplicaciones Científicas De Investigación

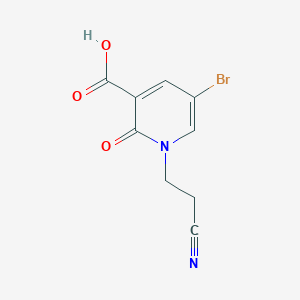

Pharmacology: Pim Kinase Inhibition

3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile: is utilized in the synthesis of azole compounds that act as inhibitors or modulators of Pim-1, Pim-2, and Pim-3 protein kinase activity . These enzymes play a significant role in the pathogenesis and therapy of hematological malignancies and solid cancers. The compounds derived from this chemical are used in pharmaceutical compositions for the prevention and treatment of cancer, particularly in conditions where Pim kinase activity is aberrant.

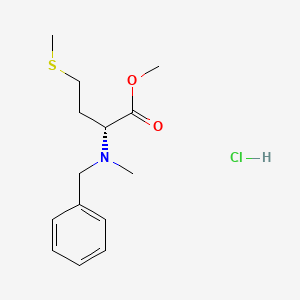

Organic Synthesis: Intermediate for Bicyclic Compounds

In organic chemistry, this compound serves as a precursor in the synthesis of bicyclic compounds . These structures are essential in creating complex molecules with potential therapeutic effects, including the aforementioned Pim kinase inhibitors. The versatility of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile in forming various heterocyclic structures makes it a valuable asset in drug development.

Material Science: Nanoparticle Formulation

The compound’s derivatives are explored in material science for creating nanoparticles used in drug delivery systems . These nanoparticles can be designed to target specific tissues, improving the efficacy and reducing the side effects of drugs, especially in cancer therapy.

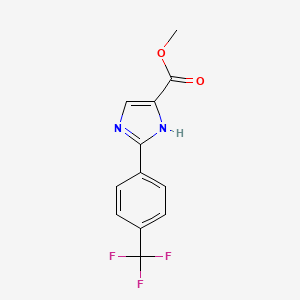

Analytical Chemistry: Microwave-Assisted Reactions

Analytical chemistry benefits from 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile in microwave-assisted organic synthesis (MAOS) . This technique enhances reaction rates, reduces side reactions, and can be used to synthesize a wide range of chemical entities quickly and efficiently.

Biochemistry: Study of Enzyme Kinetics

In biochemistry, the compound is used to study enzyme kinetics and inhibition . By acting as a substrate or inhibitor for certain enzymes, researchers can understand the mechanisms of enzyme action and regulation, which is crucial for drug design.

Environmental Science: Degradation Studies

Although not directly used in environmental science, the breakdown products of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile could be studied for their environmental impact . Understanding the degradation pathways and the persistence of these compounds in ecosystems is vital for assessing potential environmental risks.

Propiedades

IUPAC Name |

3-bromo-5-[(4-methoxyphenyl)methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBBGCLINHISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

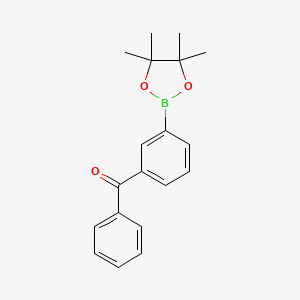

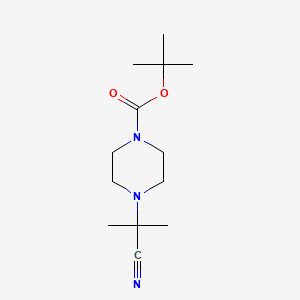

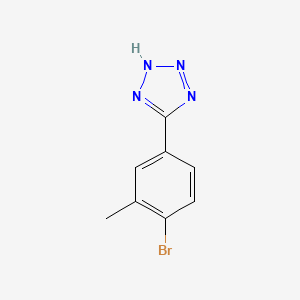

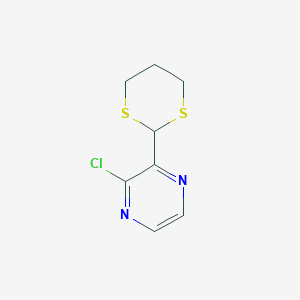

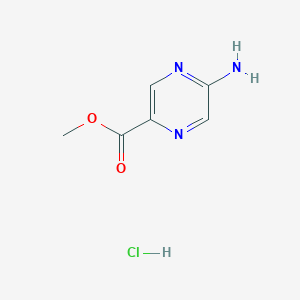

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid](/img/structure/B1525727.png)

![5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525731.png)

![5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1525734.png)